
1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde
Vue d'ensemble
Description
1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Alkaloids and Pharmaceuticals
1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde and its derivatives are crucial in the synthesis of various alkaloids and pharmaceutical compounds. For example, Ando and Terashima (2010) achieved a novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which were used as building blocks for synthesizing representative 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and ageladine A (Ando & Terashima, 2010).
In Food Science and Browning Reactions
Imidazole derivatives are identified in nonenzymatic browning reactions involving amino acids and α-dicarbonyl compounds, as reported by Veĺišek et al. (1989). This indicates the role of such compounds in food chemistry and the development of new N-containing heterocyclic compounds in natural systems (Veĺišek et al., 1989).
Catalytic and Chemical Synthesis
Li et al. (2015) developed a copper-catalyzed oxidative coupling reaction using amidines and α,β-unsaturated aldehydes to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method is notable for its use of cheap catalysts and high atom economy under mild conditions, highlighting the compound's utility in chemical synthesis (Li et al., 2015).
Synthesis of Spin Probes
Kirilyuk et al. (2003) utilized 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides in the synthesis of stable nitroxides, which are pH-sensitive spin probes. This research demonstrates the compound's application in the development of sensitive tools for chemical and biological studies (Kirilyuk et al., 2003).
Molecular Architecture and Sensing Applications
Berezin and Achilefu (2007) synthesized 1,3-dimethylated imidazolium carbaldehydes as synthons for incorporating a cationic imidazolium group into molecular frameworks, demonstrating the flexibility of imidazole derivatives in molecular engineering. Such compounds have potential in creating sensors and natural product synthesis (Berezin & Achilefu, 2007).
Mécanisme D'action
Target of Action
It is known that imidazolidin-2-one derivatives, which can be synthesized from 1-(2,2-dimethoxyethyl)ureas , show a wide spectrum of biological activity . These include antitumor , antileishmanial , and antimicrobial activities, and they can be used to treat Alzheimer’s disease . They are also inhibitors of HIV-1 protease , antagonists 5-HT2C , and CCR5 receptors.
Mode of Action
It is known that the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This reaction allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .
Biochemical Pathways
Compounds similar to it have been shown to induce cancer cell apoptosis, inhibit cancer cell proliferation, change the cell cycle, and increase the level of reactive oxygen species (ros) which further induce tumor cell apoptosis . They also increase LC3 protein expression, which is the key regulator in the autophagy signaling pathway .
Result of Action
Similar compounds have shown potent anti-tumor ability . They can induce cancer cell apoptosis, inhibit cancer cell proliferation, change the cell cycle, and increase the level of ROS, which further induce tumor cell apoptosis . They also increase LC3 protein expression, which is the key regulator in the autophagy signaling pathway .
Action Environment
It is known that the compound’s structure contains a dimethoxyethyl group , which is a colorless, aprotic, and liquid ether used as a solvent, especially in batteries . It is miscible with water , which could potentially influence its action and stability in aqueous environments.
Analyse Biochimique
Biochemical Properties
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and lysine. These interactions can lead to the modification of enzyme activity, either by inhibition or activation. For example, this compound has been shown to inhibit the activity of certain proteases by forming a covalent bond with the active site cysteine residue . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These effects can result in changes in cellular energy production and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions. For instance, this compound can form a covalent bond with the active site of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses . Changes in gene expression can also occur as a result of these interactions, further affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur . It is crucial to carefully control the dosage in animal studies to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, potentially causing oxidative stress and cellular damage . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, influencing the levels of metabolites in the cell .
Propriétés
IUPAC Name |
1-(2,2-dimethoxyethyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-12-8(13-2)5-10-4-3-9-7(10)6-11/h3-4,6,8H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOODSYZKXBLUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=CN=C1C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
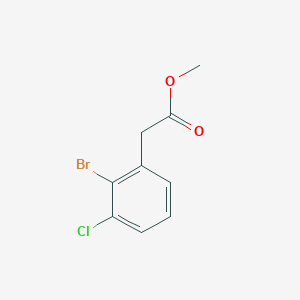
![4-Chloro-2-{[(2,5-dimethylphenyl)amino]methyl}phenol](/img/structure/B3033437.png)
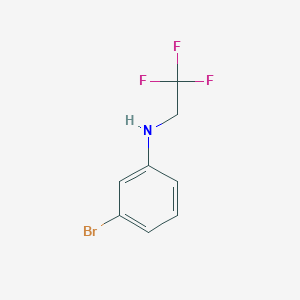
![2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3033441.png)
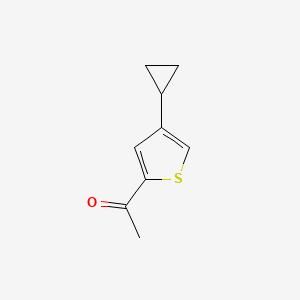



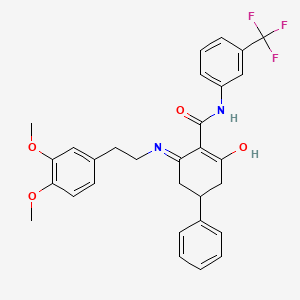
![2-[(diphenylamino)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3033450.png)
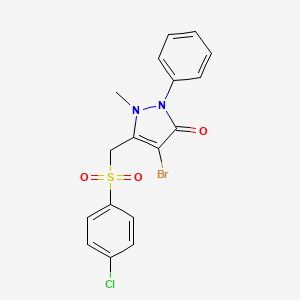
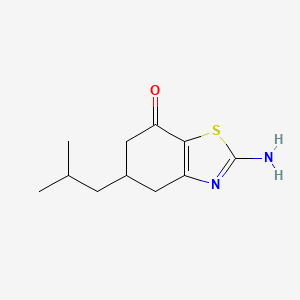

![2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B3033454.png)
